8-[(dibenzylamino)methyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHFNO
Systematic Name: 8-[(dibenzylamino)methyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
The compound belongs to the purine family, characterized by its fused ring system containing nitrogen atoms. Its intriguing structure combines a purine core with various functional groups, making it a fascinating subject for study.
Preparation Methods
Synthetic Routes:
-
Dibenzylamino Methylation
- The compound’s name hints at the presence of a dibenzylamino group. One synthetic route involves the alkylation of a purine precursor with dibenzylamine.
- Reaction: Purine precursor + Dibenzylamine → 8-[(dibenzylamino)methyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one
- Conditions: Appropriate solvent, base, and temperature control.
-
Hydroxylation and Methylation
- Another approach starts with a simpler purine derivative, followed by hydroxylation and methylation steps.
- Reaction: Purine derivative + Hydroxylating agent → Hydroxylated intermediate
- Reaction: Hydroxylated intermediate + Methylation reagent → Final compound
Industrial Production:
While not widely produced industrially, research labs synthesize this compound for specific investigations.
Chemical Reactions Analysis
- Major Products : These depend on reaction conditions and starting materials.
Reactivity: The compound can undergo various reactions
Common Reagents:
Scientific Research Applications
- Chemistry : Investigating novel reactions and reactivity patterns.
- Biology : Studying its impact on cellular processes.
- Medicine : Exploring potential therapeutic applications.
- Industry : Developing new materials or catalysts.
Mechanism of Action
- Targets : It likely interacts with enzymes or receptors due to its complex structure.
- Pathways : Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
- Uniqueness : Its combination of substituents sets it apart.
- Similar Compounds :
Properties
Molecular Formula |
C24H27N5O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
8-[(dibenzylamino)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H27N5O3/c1-27-22-21(23(30)26-24(27)31)29(13-14-32-2)20(25-22)17-28(15-18-9-5-3-6-10-18)16-19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3,(H,26,30,31) |
InChI Key |
JNGIDZQTQMURIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CCOC |
Origin of Product |
United States |
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